molecular formula C14H10F3NO2S B2769541 Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide CAS No. 866132-57-2

Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide

Cat. No.: B2769541
CAS No.: 866132-57-2
M. Wt: 313.29
InChI Key: QYRMFJQGYQLBIT-UHFFFAOYSA-N
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Description

Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide is an organosulfur compound characterized by a benzyl group attached via a sulfide linkage to a substituted phenyl ring. The phenyl ring bears a nitro group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This combination of functional groups confers unique electronic and steric properties, making the compound of interest in pharmaceutical and materials chemistry. The nitro group is a strong electron-withdrawing group (EWG), while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

2-benzylsulfanyl-1-nitro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2S/c15-14(16,17)11-6-7-12(18(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRMFJQGYQLBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide typically involves the reaction of benzyl halides with 2-nitro-5-(trifluoromethyl)thiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or dimethylformamide (DMF) to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Iron powder, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactions

Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide features a unique structure that includes a nitro group, a trifluoromethyl group, and a sulfide linkage. These functional groups contribute to the compound's reactivity and potential applications.

Types of Reactions

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : The nitro group can be reduced to an amino group through methods such as catalytic hydrogenation.
  • Substitution : The benzyl group can undergo nucleophilic substitution with various nucleophiles, leading to diverse derivatives.

Major Products from Reactions

  • From Oxidation : Sulfoxides and sulfones.
  • From Reduction : Amino derivatives.
  • From Substitution : Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has been investigated for several scientific applications:

Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which enhance biological activity and stability.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various microbial strains. Its structure allows it to interact effectively with cellular components, potentially disrupting their functions.
  • Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cells, demonstrating significant cytotoxicity against human tumor cell lines at nanomolar concentrations. The mechanism likely involves redox reactions facilitated by the nitro group and interactions with thiol-containing biomolecules due to the sulfide linkage.

Industrial Applications

The compound is also valuable in industrial applications:

  • Production of Specialty Chemicals : It is utilized in creating specialty chemicals that require specific properties imparted by the trifluoromethyl and nitro groups.
  • Drug Development : Its unique chemical structure makes it a candidate for drug development, particularly in designing new antimicrobial or anticancer agents.

Case Studies

  • Antimicrobial Testing : Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values often fall within the low µg/mL range.
  • Antitumor Efficacy : In vitro assays conducted by institutions like the National Cancer Institute revealed GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development.
  • Biofilm Inhibition Studies : The compound has shown promise in inhibiting biofilm formation, which is crucial for combating bacterial resistance.

Mechanism of Action

The mechanism of action of Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The sulfide linkage allows for potential interactions with thiol-containing biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include compounds with variations in substituents, oxidation states of sulfur, or replacement of functional groups.

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reference
Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide C₁₄H₁₀F₃NO₂S 313.3 (calculated) -NO₂, -CF₃, sulfide (-S-) N/A
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene C₁₄H₁₀F₄S 284.29 -F, -CF₃, sulfide (-S-)
2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile C₉H₆F₃NO₂S 249.21 -SO₂CH₃, -CF₃, -CN
Compound 10 (trifluoromethyl pyrimidinone derivative) Not provided Not provided -CF₃ at C-6, pyrimidinone core

Key Observations :

  • The nitro group in the target compound distinguishes it from analogs like 1-(benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene, which has a fluorine atom instead.
  • Sulfide vs. Sulfone : The target compound’s sulfide group contrasts with the sulfone (-SO₂-) in 2-(methylsulfonyl)-5-(trifluoromethyl)benzonitrile. Sulfides are more susceptible to oxidation but less polar than sulfones, affecting solubility and stability .

Physical and Chemical Properties

  • Boiling Point and Density : While direct data for the target compound is unavailable, analogs like 2-(methylsulfonyl)-5-(trifluoromethyl)benzonitrile exhibit a predicted boiling point of 380.7±42.0 °C and density of 1.48 g/cm³ . The target compound’s nitro group may increase density due to higher molecular weight.
  • Solubility: The trifluoromethyl group enhances lipophilicity, but the nitro group may reduce solubility in nonpolar solvents compared to fluorine-substituted analogs .

Biological Activity

Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique chemical structure that includes a nitro group, a trifluoromethyl group, and a sulfide linkage. These functional groups contribute to its biological activity:

  • Nitro Group : Can undergo redox reactions, forming reactive intermediates that interact with cellular components.
  • Trifluoromethyl Group : Enhances lipophilicity, facilitating penetration into biological membranes.
  • Sulfide Linkage : Capable of forming covalent bonds with thiol groups in proteins, potentially altering their function.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has shown promise in the following areas:

  • Antimicrobial Activity : Preliminary investigations suggest potential effectiveness against various microbial strains.
  • Anticancer Activity : The compound has been tested for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated significant cytotoxicity against human tumor cell lines at nanomolar concentrations .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that the position and nature of substituents on the benzyl ring significantly influence its anticancer properties. For instance:

  • Compounds with specific substitutions showed enhanced cytotoxicity against cancer cell lines such as MCF and U87 glioblastoma, with IC50 values ranging from 25.72 μM to 45.2 μM .
CompoundIC50 (μM)Cell Line
This compound25.72 ± 3.95MCF
Modified derivative45.2 ± 13.0U87

Study on Anticancer Properties

A study conducted by Goreti Ribeiro Morais et al. examined the anticancer activity of various benzyl derivatives, including this compound. The results indicated that this compound could suppress tumor growth in vivo when administered to tumor-bearing mice, showcasing its potential as an effective anticancer agent .

Evaluation of Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. Although specific data on bacterial strains is limited, initial evaluations suggest that it may exhibit activity against certain pathogens, warranting further investigation into its efficacy as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of this compound typically involves nucleophilic aromatic substitution or metal-free organophotoredox catalysis. For example, late-stage trifluoromethylthiolation of benzylic C–H bonds using aryl ketones under mild organophotoredox conditions can yield analogs with 51–73% efficiency . Optimization strategies include:

  • Temperature Control: Reactions at 25–40°C minimize side reactions.
  • Catalyst Selection: Organic photocatalysts (e.g., eosin Y) improve regioselectivity.
  • Purification: Column chromatography with silica gel and hexane/ethyl acetate gradients ensures purity (>95%) .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Organophotoredox51–73>95Eosin Y, blue LED, RT
Nucleophilic Substitution40–6090–95NaH, DMF, 80°C

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC/LCMS: Use reversed-phase HPLC (C18 column) with trifluoroacetic acid (TFA) mobile phase. Retention time: ~1.25 minutes under SMD-TFA05 conditions . LCMS confirms molecular weight (e.g., m/z 757 [M+H]+ for analogs) .
  • NMR Spectroscopy: 19F^{19}\text{F} NMR identifies trifluoromethyl (-CF3_3) shifts (δ: -60 to -65 ppm). 1H^{1}\text{H} NMR resolves benzyl protons (δ: 4.5–5.0 ppm) .
  • Elemental Analysis: Validate sulfur (S) and fluorine (F) content via combustion analysis (±0.3% tolerance) .

Q. Table 2: Key Analytical Parameters

TechniqueParameterValue/RangeReference
HPLCRetention Time1.25 minutes
19F^{19}\text{F} NMR-CF3_3 Chemical Shiftδ -62.5 ppm
Elemental% STheoretical: 9.8%

Advanced Research Questions

Q. How does the presence of the nitro and trifluoromethyl groups influence the electronic properties and reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro (-NO2_2) and -CF3_3 groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability. Key considerations:

  • Electronic Effects: Hammett constants (σmeta_{meta} for -CF3_3: 0.43; -NO2_2: 1.49) predict reduced electron density at the para position, favoring nucleophilic attack .
  • Reactivity in Cross-Coupling: Use Pd-catalyzed Suzuki-Miyaura coupling with electron-deficient aryl boronic acids. Pre-activate the sulfide with oxidizing agents (e.g., mCPBA) to form sulfone intermediates for improved coupling efficiency .

Q. What are the thermal and aqueous stability profiles of this compound under high-temperature conditions, and how can conflicting data from different studies be reconciled?

Methodological Answer:

  • Thermal Stability: At 250°C, aryl sulfides with bulky substituents (e.g., -CF3_3) show <10% decomposition over 24 hours, whereas simpler sulfides degrade rapidly . Contradictions arise from differing substituent effects; always validate using thermogravimetric analysis (TGA).
  • Aqueous Stability: Hydrolysis at 100°C in acidic (pH <3) or basic (pH >10) conditions leads to sulfoxide formation. Use buffered solutions (pH 5–7) to stabilize the compound .

Q. Table 3: Stability Under Extreme Conditions

ConditionTemperature (°C)Degradation (%)Time (h)Reference
Dry N2_2250824
Aqueous (pH 2)1003512

Q. What methodological challenges arise in the crystallographic determination of this compound, and how can SHELX software be employed to address them?

Methodological Answer:

  • Challenges: The compound’s flexibility and -CF3_3 group cause disorder in crystal lattices. High-resolution data (≤1.0 Å) is critical.
  • SHELX Workflow:
    • Data Integration: Use SHELXC/D for robust phase determination from twinned or low-symmetry crystals .
    • Refinement: SHELXL’s restraints (e.g., RIGU for -CF3_3 geometry) mitigate disorder .
    • Validation: Check ADDSYM for missed symmetry operations in triclinic systems .

Q. How can researchers design experiments to investigate the potential pharmacological activity of this compound, particularly in modulating inflammatory pathways?

Methodological Answer:

  • Target Identification: Screen against NLRP3 inflammasome using cell-based assays (e.g., IL-1β ELISA in LPS-primed macrophages) .
  • Dose-Response Studies: Test concentrations from 1 nM–100 µM to determine IC50_{50}. Include positive controls (e.g., CY-09, IC50_{50} = 2.1 µM) .
  • Mechanistic Probes: Use fluorescence polarization to assess binding affinity to NLRP3’s NACHT domain .

Q. Table 4: Pharmacological Assay Design

Assay TypeKey ParametersOutcome MetricReference
IL-1β ELISALPS priming (100 ng/mL)IC50_{50} (µM)
Fluorescence PolarizationKd_d (nM)Binding affinity

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